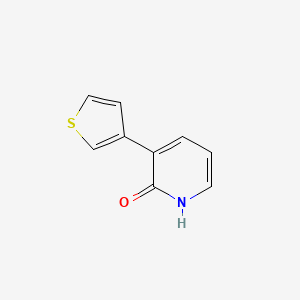

2-Hydroxy-3-(thiophen-3-YL)pyridine

Description

Contextualization within Pyridine (B92270) and Thiophene (B33073) Hybrid Systems

The exploration of hybrid molecules containing both pyridine and thiophene rings is a burgeoning area of research. These systems are not merely a simple combination of their parent heterocycles but often exhibit emergent properties arising from the electronic and steric interactions between the two rings.

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. researchgate.netsemanticscholar.orgyoutube.com Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgenpress-publisher.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for its interaction with biological targets. youtube.com This has led to the incorporation of the pyridine scaffold into a vast number of FDA-approved drugs. researchgate.netrsc.org

The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its presence in a molecule can enhance solubility, bioavailability, and metabolic stability. enpress-publisher.comrsc.org Furthermore, pyridine derivatives serve as essential intermediates and catalysts in organic synthesis. semanticscholar.org The continuous development of new synthetic methodologies for the functionalization of pyridines underscores their enduring importance. researchgate.net

Table 1: Examples of Pyridine-Containing Bioactive Compounds

| Compound | Therapeutic Area |

|---|---|

| Isoniazid | Antitubercular |

| Omeprazole | Proton Pump Inhibitor |

| Piroxicam | Anti-inflammatory |

This table provides illustrative examples and is not exhaustive.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another fundamental building block in organic chemistry. rroij.comyoutube.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in a biologically active molecule without significant loss of activity. rroij.com Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

In materials science, the sulfur atom in the thiophene ring endows it with unique electronic properties, making it a key component in the design of organic semiconductors, conducting polymers, and liquid crystals. mdpi.com The reactivity of the thiophene ring can be finely tuned through various substitution reactions, allowing for the synthesis of a diverse array of functionalized molecules. rroij.com

Table 2: Applications of Thiophene Derivatives

| Application Area | Examples of Functionality |

|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory |

| Materials Science | Organic Semiconductors, Dyes |

This table highlights the diverse applications of thiophene-based compounds.

The combination of pyridine and thiophene rings into a single molecular entity, as seen in 2-Hydroxy-3-(thiophen-3-YL)pyridine, creates a hybrid system with the potential for synergistic effects. imist.ma The electron-withdrawing nature of the pyridine ring can influence the electronic properties of the attached thiophene ring, and vice versa. This electronic interplay can lead to novel photophysical properties and enhanced biological activities. mdpi.com

Research Rationale and Scope for this compound

Despite the broad interest in pyridine and thiophene chemistry, the specific compound this compound has not been extensively studied, presenting a clear opportunity for further investigation.

While there is a wealth of information on pyridine and thiophene derivatives individually, and a growing body of work on their hybrids, detailed studies on this compound are limited. Much of the existing literature focuses on related structures, such as other isomeric forms or derivatives where the linkage between the two rings is different. nih.gov There is a need for a more comprehensive understanding of the synthesis, reactivity, and potential applications of this specific isomer.

Key knowledge gaps include:

Optimized and scalable synthetic routes to this compound.

A thorough investigation of its chemical reactivity, including the influence of the hydroxyl group on the pyridine and thiophene rings.

Exploration of its potential in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

The study of this compound has the potential to make significant contributions to the field of advanced organic synthesis. The development of novel and efficient synthetic methods for its preparation could provide access to a new class of building blocks for the construction of more complex molecules.

Furthermore, understanding the reactivity of this compound could open up new avenues for functionalization. The presence of the hydroxyl group offers a handle for further chemical transformations, such as oxidation or condensation reactions, leading to a wider range of derivatives with potentially enhanced biological or material properties. smolecule.com The unique electronic and steric environment created by the juxtaposition of the pyridine, thiophene, and hydroxyl functionalities makes this compound a compelling target for synthetic chemists seeking to expand the toolkit of heterocyclic chemistry.

Implications for Structure-Activity Relationship (SAR) Studies

The scaffold of this compound is highly significant for Structure-Activity Relationship (SAR) studies, which systematically investigate how the chemical structure of a compound influences its biological activity. The thiophene ring, in particular, is often explored as a bioisosteric replacement for a phenyl ring, a strategy that can improve physicochemical properties, metabolic stability, and target binding affinity. nih.gov

Research into related structures provides clear examples of these principles. In one study, replacing a 3-hydroxyphenyl ring with a 3-thienyl (a thiophene) group in analogs of the potent kappa opioid receptor (KOR) antagonist JDTic resulted in compounds that remained potent and selective KOR antagonists. nih.gov This demonstrates the thiophene ring's effectiveness as a bioisostere. All the tested analogs with the thiophene or pyridine replacement showed high selectivity for the KOR over the delta-opioid receptor (DOR). nih.gov

| Compound | Ring System | KOR Kₑ (nM) | KOR vs. MOR Selectivity | KOR vs. DOR Selectivity |

| 3b | Pyridine-3-yl | 0.18 | 273-fold | 16,700-fold |

| 4b | Pyridine-4-yl | 1.75 | 10-fold | >5,700-fold |

| 5 | Thiophen-3-yl | 0.44 | 101-fold | >11,000-fold |

| Data sourced from a [³⁵S]GTPγS functional assay on JDTic analogs. nih.gov |

Furthermore, SAR studies on 3-(thiophen-2-ylthio)pyridine derivatives have identified multi-target anticancer agents. nih.gov In this series, modifications to the scaffold were explored to understand their effect on various kinases. A typical compound from this series demonstrated inhibitory activity against several fibroblast growth factor receptors (FGFR2, FGFR3), epidermal growth factor receptor (EGFR), and others, with IC₅₀ values in the low micromolar range. nih.gov This highlights how the thiophene-pyridine core can be systematically modified to tune its activity against specific biological targets. nih.govresearchgate.net

| Compound | Target Kinase | IC₅₀ (µM) |

| 22 | FGFR2 | 2.14 |

| FGFR3 | 3.56 | |

| EGFR | 12.20 | |

| Inhibitory activities of a representative 3-(thiophen-2-ylthio)pyridine derivative. nih.gov |

Studies on 3-hydroxypyridine-2-thione (3HPT), a structurally related scaffold, as a zinc-binding group for histone deacetylase (HDAC) inhibitors further underscore the importance of SAR. nih.govnih.gov By systematically modifying the linker and surface recognition groups attached to the 3-hydroxypyridine (B118123) core, researchers developed potent and selective inhibitors for specific HDAC isoforms, demonstrating that even subtle structural changes can lead to significant divergence in biological activity. nih.gov

Relevance to Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the properties and interactions of heterocyclic compounds like this compound at a molecular level. These methods allow researchers to predict how a molecule will behave, bind to a target, and what its electronic properties are, thereby guiding experimental work.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a biological target. For example, in the development of novel anticancer agents based on related heterocyclic scaffolds, molecular docking studies have been crucial for confirming strong binding interactions within the active site of target proteins like VEGFR-2. nih.gov Such studies help rationalize the observed biological activity and provide a basis for designing more potent inhibitors by identifying key interactions, such as hydrogen bonds formed by specific moieties. nih.gov

Density Functional Theory (DFT) is another powerful method used to explore the electronic structure, optimized molecular geometry, and frontier molecular orbitals (HOMO and LUMO) of a molecule. tandfonline.com These calculations provide insight into the chemical reactivity and stability of the compound. nih.govresearchgate.net For instance, DFT analyses can help understand the distribution of electron density and identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic modifications. researchgate.net

Quantitative Structure-Use Relationship (QSUR) models represent another application of computational chemistry. These models use the chemical structure of a compound to predict its functional use. For this compound, a QSUR model predicted its potential utility in several applications, with the highest probabilities associated with its use as a skin conditioner and an antimicrobial agent. epa.gov

| Predicted Functional Use | Probability |

| skin_conditioner | 0.667 |

| antimicrobial | 0.554 |

| hair_dye | 0.535 |

| flavorant | 0.404 |

| colorant | 0.395 |

| Predicted probabilities from EPA's QSUR models. epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJROEGZIJROJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437447 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027262-47-0 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Thiophen 3 Yl Pyridine and Its Derivatives

Strategic Approaches to the Core Skeleton of Hydroxypyridines with Thiophene (B33073) Substitution

Constructing the central framework of 2-Hydroxy-3-(thiophen-3-YL)pyridine requires careful planning. Key strategies focus on the regioselective functionalization of pre-existing pyridine (B92270) rings, the formation of the pyridine ring through cyclization reactions, and the attachment of the thiophene group via cross-coupling reactions.

Achieving the desired substitution pattern on the pyridine ring is a critical challenge. Regioselective functionalization allows for the precise introduction of substituents at specific positions. For instance, the functionalization of 2-chloropyridines can be directed to the 4 and 5 positions. mdpi.com One method involves the use of 3-chloropyridines to create 3,4-pyridyne intermediates, which then undergo regioselective difunctionalization. nih.gov This process allows for the controlled addition of different groups to the pyridine core. By carefully choosing the starting materials and reaction conditions, chemists can guide the reaction to produce the desired isomer. The use of directing groups can also influence the regioselectivity of these transformations. researchgate.net

An alternative to modifying an existing pyridine ring is to build it from simpler, acyclic precursors through cyclocondensation or annulation reactions. These reactions form the heterocyclic ring in a single, efficient step. For example, β-ketoenamides can undergo cyclocondensation to form 4-hydroxypyridine (B47283) derivatives. nih.gov This method is flexible and allows for the synthesis of unsymmetrically functionalized bipyridines. nih.gov Other well-known methods for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, which can be performed as multi-component reactions to generate a variety of functionalized pyridines. acsgcipr.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they are widely used to attach the thiophene ring to the pyridine core. youtube.com These reactions offer a powerful and versatile way to connect the two heterocyclic fragments.

Suzuki Coupling: This reaction pairs an organoboron compound, such as a thiophene-boronic acid, with a halide or triflate on the pyridine ring. youtube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.netnih.govclaremont.edunih.gov For instance, 2-arylpyridines can be synthesized by coupling pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. nih.govclaremont.edu

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for creating C-C bonds and has been used to synthesize functionalized bipyridines. wikipedia.orgacs.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgorgsyn.org The Negishi coupling is highly effective for preparing bipyridines and demonstrates good functional group tolerance. orgsyn.orgorgsyn.orgnih.gov It was one of the first methods to produce unsymmetrical biaryls in high yields. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org It is particularly useful for introducing alkynyl substituents, which can be further modified. The Sonogashira reaction has been successfully applied to the synthesis of functionalized 2-amino-3-ynylpyridines and other heterocyclic compounds. scirp.orgresearchgate.netacs.orgthieme-connect.com

Table 1: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Halide, Triflate | Palladium | Mild conditions, functional group tolerance. youtube.comresearchgate.net |

| Stille | Organotin (Organostannane) | Halide, Triflate | Palladium | Versatile, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Halide, Triflate | Palladium or Nickel | High yields, good functional group tolerance. wikipedia.orgorgsyn.org |

| Sonogashira | Terminal Alkyne | Halide, Triflate | Palladium/Copper | Forms C(sp)-C(sp2) bonds. wikipedia.orgscirp.org |

Cross-Coupling Reactions for Thiophene Moiety Introduction

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound also relies on the efficient preparation of key starting materials and the derivatization of intermediate compounds.

The thiophene-3-yl moiety is typically introduced using a precursor that can participate in cross-coupling reactions. Common precursors include 3-bromothiophene (B43185) and thiophene-3-boronic acid.

3-Bromothiophene: This compound is a vital intermediate for creating 3-substituted thiophenes. orgsyn.orgtandfonline.comscispace.com It can be prepared through the bromination-debromination of thiophene or from 2,3,5-tribromothiophene. tandfonline.comscispace.comwikipedia.org

Thiophene-3-boronic acid: This organoboron compound is a key reagent in Suzuki coupling reactions. quinoline-thiophene.comnih.gov It can be synthesized from thiophene-3-halide through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. quinoline-thiophene.com Another method involves a palladium-catalyzed reaction between a thiophene-3-halide and a diboron (B99234) ester. quinoline-thiophene.com The stability of thiophene boronic acid derivatives can be a concern, as they can be prone to decomposition. researchgate.net

Table 2: Key Thiophene-3-yl Precursors

| Precursor | Chemical Formula | Key Synthetic Route | Application |

|---|---|---|---|

| 3-Bromothiophene | C4H3BrS | Bromination-debromination of thiophene. tandfonline.com | Starting material for Grignard and organolithium reagents. orgsyn.orgsigmaaldrich.com |

| Thiophene-3-boronic acid | C4H5BO2S | From thiophene-3-halide via lithiation and borylation. quinoline-thiophene.com | Suzuki cross-coupling reactions. quinoline-thiophene.comnih.govrsc.org |

| 2,5-Thiophenebis(boronic ester) | Varies | Iridium-catalyzed borylation of thiophenes. researchgate.net | Suzuki polycondensation for conjugated polymers. rsc.org |

Synthesis of Key 2-Hydroxypyridine (B17775) Precursors

The synthesis of the target compound, this compound, and its derivatives often relies on the initial preparation of functionalized 2-hydroxypyridine or 2-pyridone precursors. These intermediates are crucial scaffolds that can be subsequently modified to introduce the thiophene moiety at the C-3 position.

A common strategy involves the construction of the 2-pyridone ring itself. For instance, multi-component reactions are employed to build highly substituted pyridone systems. One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine and an ethynyl (B1212043) carbonyl compound to form an aminodienone intermediate that subsequently cyclizes to the pyridine ring. core.ac.uk Modifications of this method allow for one-pot syntheses by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing a regiocontrolled route to polysubstituted pyridines. core.ac.uk

Another versatile method for preparing precursors is through the condensation of sodium 3-oxoprop-1-en-1-olates with reagents like cyanothioacetamide or 2-cyanoacetohydrazide. nih.gov This approach can yield 2-thioxo- or 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are valuable precursors for further functionalization. nih.gov

For direct C-3 functionalization, precursors such as 2-hydroxy-3-nitropyridine (B160883) can be prepared. A described method involves the nitration of 2-hydroxypyridine using nitric acid in a pyridine solvent under controlled temperature conditions in an ice bath. google.com The nitro group can then serve as a handle for further synthetic transformations. Similarly, photochemical rearrangement of pyridine N-oxides represents a novel strategy to access previously challenging C3-hydroxy pyridines. acs.org This "oxygen walk" mechanism, induced by UV light, can rearrange the N-oxide to introduce a hydroxyl group at the C-3 position, which can then be used in subsequent coupling reactions. acs.org

Multi-Step Synthetic Sequences and One-Pot Approaches

The assembly of this compound can be achieved through both multi-step sequences and more streamlined one-pot or tandem reactions. smolecule.comlibretexts.org

Multi-Step Synthesis: A conventional and highly adaptable multi-step approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. covasyn.com This strategy typically involves:

Preparation of Precursors : Synthesis of a halogenated 2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) and a thiophene-3-boronic acid or its equivalent. The 2-hydroxypyridine may require a protecting group on the hydroxyl function during the coupling reaction.

Cross-Coupling : The two fragments are then coupled using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene (B28343), DMF, or aqueous mixtures). covasyn.comresearchgate.net

Deprotection (if necessary) : Removal of any protecting groups to yield the final product.

This stepwise approach allows for the purification of intermediates and offers flexibility in introducing a wide variety of substituents on either the pyridine or thiophene ring. libretexts.org For example, a similar strategy has been used to synthesize various 3-(2-hydroxyaryl)pyridines. nih.gov

One-Pot Approaches: To improve efficiency and reduce waste, one-pot methodologies are highly desirable. These reactions combine multiple synthetic transformations in a single reaction vessel, avoiding the isolation of intermediates. core.ac.uk For the synthesis of this compound, a one-pot method could involve the reaction of a thiophene derivative with a pyridine precursor under basic conditions. smolecule.com Another sophisticated one-pot strategy involves a three-component cyclocondensation, which builds the substituted pyridine ring and introduces the necessary functional groups in a single, highly convergent step. core.ac.uk Such methods significantly enhance step economy by reducing the number of synthetic and purification steps required. syrris.jp

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related heterocycles aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettechnologynetworks.com The use of microwave irradiation can be particularly effective for:

Heterocycle Formation : Three-component, one-pot syntheses of highly substituted 2-pyridinones can be rapidly achieved under microwave conditions. core.ac.uktechnologynetworks.com For example, the condensation of isatins with active methylene (B1212753) compounds to form 3-hydroxy-2-oxindoles, a related scaffold, shows significantly higher yields (up to 98%) and drastically reduced reaction times (5-10 minutes) with microwave heating. mdpi.com

Cross-Coupling Reactions : Suzuki and other cross-coupling reactions can be accelerated, allowing for faster synthesis of the target biaryl structure. nih.gov

Derivatization : The final amination step in the synthesis of related pyrido[2,3-d]pyrimidines is efficiently carried out using microwave irradiation. nih.gov

The table below summarizes examples of microwave-assisted reactions relevant to the synthesis of substituted pyridones and related heterocycles.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Decarboxylative Condensation | Isatins, Malonic/Cyanoacetic Acids | Microwave, 120°C, 5-10 min | Up to 98% | mdpi.com |

| Pyrrole Cyclocondensation | Enamine-Type Schiff Bases | Microwave | 55-86% | mdpi.com |

| Amination | 4-Chloro-pyridopyrimidine, Amine | Microwave, MeOH | N/A | nih.gov |

| Three-Component Pyridinone Synthesis | Carbonyl compounds, DMFDMA, Nitriles | Microwave | Good | core.ac.uktechnologynetworks.com |

Catalyst-Solvent System Optimization

Optimizing the catalyst and solvent system is crucial for developing greener synthetic routes, particularly for cross-coupling reactions which are central to the synthesis of 3-aryl-2-hydroxypyridines.

Catalyst Optimization : Research focuses on developing highly active catalysts that can be used at very low loadings, minimizing metal contamination in the final product and reducing costs. mdpi.comnih.gov Heterogeneous catalysts, such as palladium supported on animal bone meal (ABM-Pd⁰), are being explored as they can be easily recovered and reused for multiple reaction cycles. researchgate.netresearchgate.net This not only improves the sustainability of the process but also simplifies product purification.

Solvent Optimization : A key goal of green chemistry is to replace hazardous organic solvents like DMF and toluene with more environmentally benign alternatives. covasyn.com Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.netmdpi.com Significant progress has been made in developing aqueous Suzuki coupling reactions. nih.gov Catalyst systems, such as in situ generated palladium complexes with cyclodextrin-based ligands, have been designed to be highly efficient in water, even at catalyst loadings as low as 0.01 mol %. nih.gov

The following table showcases optimization parameters for Suzuki-Miyaura coupling reactions.

| Parameter | Traditional Conditions | Optimized/Green Conditions | Benefit | Reference |

| Catalyst | Homogeneous Pd catalysts | Heterogeneous ABM-Pd⁰; PdCl₂(Lₙ@β-CD) | Recyclable, lower loading (0.01 mol %) | researchgate.netnih.gov |

| Solvent | Toluene, DMF | Water, Ethanol (B145695)/Water | Reduced toxicity, improved safety | covasyn.commdpi.comnih.gov |

| Energy Source | Conventional heating | Sunlight | Use of renewable energy | researchgate.net |

| Base | Strong, hazardous bases | K₂CO₃, K₃PO₄ | Milder, safer conditions | researchgate.netnih.gov |

Atom Economy and Step Economy Considerations

Atom Economy : This principle, central to green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. One-pot, multi-component reactions for pyridine synthesis are inherently more atom-economical than linear, multi-step sequences that involve protecting groups and multiple functional group interconversions. core.ac.uk

Derivatization Strategies for Structural Modification

Once the core structure of this compound is synthesized, various derivatization strategies can be employed to modify its structure and fine-tune its properties. mdpi.com These modifications are often guided by structure-activity relationship (SAR) studies to enhance biological activity or other desired characteristics. smolecule.com

Structural modifications can be broadly categorized based on the reactive sites within the molecule:

Modification of the Hydroxyl Group : The hydroxyl group at the C-2 position is a prime site for derivatization.

Oxidation : The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding pyridone tautomer, which may alter its chemical reactivity and biological interactions. smolecule.com

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides can produce ethers and esters, respectively. This modification can change the molecule's lipophilicity and its ability to act as a hydrogen bond donor.

Substitution on the Pyridine Ring :

Further electrophilic aromatic substitution can be challenging but may be possible under specific conditions, potentially at the C-5 position.

Modification of the Thiophene Ring :

The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, typically at the C-2 or C-5 positions of the thiophene ring, depending on directing effects.

Structural Simplification or Elaboration :

Simplification : In a medicinal chemistry context, complex structures are sometimes simplified to improve pharmacokinetic properties or ease of synthesis. nih.gov For example, replacing parts of the thiophene or pyridine ring with simpler isosteres.

Elaboration : The core scaffold can be used as a building block for more complex molecules. For instance, coupling reactions can be performed on a halogenated derivative of the thiophene ring to attach additional aryl or alkyl groups.

These strategies allow for the creation of a diverse library of compounds based on the this compound scaffold, enabling systematic exploration of its potential applications. mdpi.com

Functionalization at Pyridine Nitrogen and Hydroxyl Group

The pyridine core of this compound contains two primary sites for functionalization: the nitrogen atom and the hydroxyl group. The reactivity of these sites is influenced by the tautomeric equilibrium between the 2-hydroxypyridine form and its 2-pyridone isomer. chemtube3d.com In many cases, the 2-pyridone form is favored, particularly in the solid state and in solution, due to intermolecular hydrogen bonding. chemtube3d.comsemanticscholar.org This tautomerism plays a critical role in directing the outcome of substitution reactions.

N-Alkylation: The nitrogen atom of the pyridone tautomer can be targeted for alkylation. Specific N-alkylation of 2-hydroxypyridines has been achieved through catalyst- and base-free reactions with organohalides. acs.org This method is noted for its high N-selectivity and broad substrate scope, providing a direct route to N-substituted 2-pyridones. acs.org The reaction is believed to proceed through a pyridyl ether intermediate, which is then converted to the N-alkylated 2-pyridone product. acs.org

O-Alkylation and O-Acylation: The hydroxyl group of the 2-hydroxypyridine tautomer can undergo reactions typical of alcohols and phenols, such as O-alkylation and O-acylation, to form ether and ester derivatives, respectively. The choice of reagents and reaction conditions is critical to favor O-substitution over N-substitution. For instance, the alkylation of related o-(pyridyl)-3-hydroxythiophenes has been studied, where the use of a "soft" alkylating agent like methyl iodide led to a mixture of O- and C-alkylated products, while a "hard" alkylating agent like methyl p-toluenesulfonate resulted exclusively in O-alkylation. researchgate.net While this study focuses on a different isomer, the principles of hard and soft acid-base theory are relevant. O-alkylation can also be achieved using methods like treating the compound with a mixture of triphenylphosphine, carbon tetrachloride, and an alcohol. organic-chemistry.org

The chemical reactivity of the hydroxyl group also includes oxidation to a ketone or participation in condensation reactions with carbonyl compounds to form more complex structures. smolecule.com

Table 1: Examples of Functionalization Reactions at the Pyridine Moiety

| Reaction Type | Reagent/Condition | Product Type | Reference |

| N-Alkylation | Organohalides (catalyst- and base-free) | N-Alkyl-2-pyridone | acs.org |

| O-Alkylation | Methyl p-toluenesulfonate | 2-Alkoxypyridine ether | researchgate.net |

| O-Acylation | N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) / 4-(dimethylamino)pyridine (DMAP) | 2-Acyloxypyridine ester | organic-chemistry.org |

| Oxidation | Oxidizing agents | Pyridine-2,3-dione derivative | smolecule.com |

Substitution on the Thiophene Ring for SAR Studies

The thiophene ring is a well-established pharmacophore in drug discovery, and its substitution is a common strategy in structure-activity relationship (SAR) studies. nih.govrsc.orgresearchgate.net The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, making it synthetically accessible for creating diverse derivatives. nih.gov Modifications on the thiophene ring of the this compound scaffold can significantly impact biological activity by altering the molecule's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets. nih.gov

SAR studies on various thiophene-containing molecules have provided valuable insights. For example, in the development of anti-inflammatory agents, substitution at position 5 of the thiophene ring, along with the presence of a 2-amino group, was found to be important for activity. nih.gov In the context of anticancer agents, functionalization of fused thiophene scaffolds has led to the identification of potent compounds. acs.org

For a scaffold like this compound, SAR studies would typically involve introducing a variety of substituents at the available positions on the thiophene ring (positions 2, 4, and 5) to probe their effect on a specific biological activity. These substituents could range from simple alkyl and halo groups to more complex functionalities. For instance, in the development of histone deacetylase (HDAC) inhibitors based on a 3-hydroxypyridin-2-thione scaffold, extensive SAR studies on the "capping group" or surface recognition group, which would be analogous to a substituted thiophene, were crucial for optimizing potency and selectivity. nih.gov

Table 2: Potential Substitution Patterns on the Thiophene Ring for SAR Exploration

| Position on Thiophene Ring | Type of Substituent | Potential Impact on Activity | Relevant Concept Reference |

| C2, C4, C5 | Halogens (F, Cl, Br) | Modulate electronic properties and lipophilicity | nih.gov |

| C2, C4, C5 | Alkyl/Aryl groups | Alter steric bulk and hydrophobic interactions | nih.gov |

| C2, C4, C5 | Amino/Amido groups | Introduce hydrogen bonding capabilities | nih.gov |

| C2, C4, C5 | Carboxyl/Ester groups | Modify solubility and act as potential binding groups | nih.gov |

Introduction of Bridging Linkers and Hybrid Structures

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are connected by a linker. This approach can lead to compounds with novel mechanisms of action or improved pharmacological profiles. The this compound scaffold is well-suited for this strategy, with the hydroxyl group and positions on the thiophene ring serving as convenient attachment points for linkers.

One common method for creating such hybrids is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. For example, a hydroxyl group on a benzothiophene (B83047) scaffold was functionalized with an alkyne moiety, which was then "clicked" with an azide (B81097) to form a novel benzothiophene-triazole hybrid. nih.gov A similar approach could be applied to the hydroxyl group of this compound to introduce a triazole-linked substituent.

Furthermore, hybrid molecules incorporating pyridine and thiophene rings have been synthesized and evaluated for various biological activities, including as anticancer agents. nih.govnih.gov For instance, novel pyridine-thiazole hybrids have shown promising antiproliferative activity. nih.gov Another study describes the synthesis of D–π–A (donor-pi-acceptor) structural chromophores based on thiophene and pyridine for applications in two-photon fluorescence microscopy, demonstrating the utility of linking these two heterocycles for materials science. rsc.org

The length and nature of the bridging linker are critical variables that can be systematically varied to optimize the properties of the resulting hybrid molecule. In the development of 3-hydroxypyridin-2-thione based HDAC inhibitors, the linker region connecting the zinc-binding group to the surface recognition group was systematically extended with additional methylene units to probe the effect on inhibitory activity. nih.gov

Table 3: Strategies for Bridging Linkers and Hybrid Structures

| Linkage Point | Linker Type | Second Pharmacophore/Functional Group | Synthetic Method | Potential Application | Reference |

| Pyridine-OH | Alkoxy-triazole | Various azido-compounds | O-propargylation followed by Click Chemistry | Anticancer, Antimicrobial | nih.gov |

| Thiophene Ring | Amide/Ester | Bioactive carboxylic acids/alcohols | Standard coupling reactions | Prodrugs, dual-target agents | nih.gov |

| Thiophene Ring | Carbon-carbon bond | Aryl/Heteroaryl groups | Cross-coupling reactions (e.g., Suzuki, Heck) | Materials, Anticancer | rsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Hydroxy-3-(thiophen-3-YL)pyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Advanced 1D and 2D NMR Techniques

A comprehensive NMR analysis involves a series of experiments to unambiguously assign the molecular structure.

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different proton environments, their chemical shifts (δ), signal integrations (number of protons), and coupling patterns (J-couplings) which reveal adjacent protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as a signal for the hydroxyl proton.

¹³C NMR: The 1D carbon NMR spectrum shows the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment (e.g., carbons bonded to nitrogen or sulfur).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. epa.gov It is crucial for establishing the connectivity of protons within the pyridine and thiophene ring systems by revealing which protons are neighbors. epa.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. np-mrd.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments. epa.govepa.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). epa.gov HMBC is particularly vital for identifying quaternary (non-protonated) carbons and for connecting the thiophene and pyridine rings by showing correlations between protons on one ring and carbons on the other. epa.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to determine the relative orientation of the two rings and the position of substituents.

Advanced Techniques: For more complex structural problems or to resolve overlapping signals, techniques like TOCSY (Total Correlation Spectroscopy), which reveals entire spin systems, and 1,1-ADEQUATE, which shows direct carbon-carbon correlations, can be employed. sigmaaldrich.com

Predicted ¹H and ¹³C NMR Data (Illustrative) Note: This table is predictive and not based on reported experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| Pyridine Ring | |||

| H-4 | ~7.2-7.4 | ~125-130 | C-2, C-5, C-6 |

| H-5 | ~7.1-7.3 | ~120-125 | C-3, C-4, C-6 |

| H-6 | ~8.0-8.2 | ~145-150 | C-2, C-4, C-5 |

| OH | Variable | N/A | C-2, C-3 |

| C-2 | N/A | ~160-165 | H-4, H-6 |

| C-3 | N/A | ~120-125 | H-4, Thiophene H-2', Thiophene H-4' |

| Thiophene Ring | |||

| H-2' | ~7.4-7.6 | ~125-130 | C-3, C-4', C-5' |

| H-4' | ~7.2-7.4 | ~120-125 | C-2', C-3, C-5' |

| H-5' | ~7.3-7.5 | ~125-130 | C-3', C-4' |

| C-2' | N/A | ~125-130 | H-4', H-5' |

| C-3' | N/A | ~135-140 | H-2', H-4', H-5' |

| C-4' | N/A | ~120-125 | H-2', H-5' |

| C-5' | N/A | ~125-130 | H-2', H-4' |

Stereochemical and Tautomeric Form Analysis in Solution

2-Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. researchgate.net For this compound, this equilibrium would be between the hydroxy form and the pyridin-2-one form. NMR spectroscopy is an excellent method to study this tautomerism. niscpr.res.inresearchgate.net The chemical shifts of the ring protons and carbons, as well as the hydroxyl/amide proton, are significantly different for each tautomer. By analyzing the NMR spectrum, one can determine the predominant tautomeric form in a given solvent and potentially quantify the equilibrium ratio. beilstein-journals.org For instance, the presence of a broad, exchangeable NH proton signal alongside characteristic changes in the aromatic signals would indicate the presence of the pyridin-2-one form.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence NMR spectra. nih.govrsc.org Polar, hydrogen-bonding solvents like DMSO-d₆ or Methanol-d₄ can form hydrogen bonds with the hydroxyl group of this compound, leading to a downfield shift of the OH proton signal. mdpi.com Solvents can also alter the tautomeric equilibrium; polar solvents often favor the more polar pyridone tautomer. np-mrd.org Furthermore, aromatic solvents like Benzene-d₆ can induce shifts in nearby protons due to anisotropic effects, which can be useful for resolving overlapping signals. Comparing spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) provides valuable information about the molecule's electronic structure and its interactions with the solvent environment. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key expected vibrational modes include:

O-H Stretch: A broad band in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. niscpr.res.in

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹. niscpr.res.in

C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and thiophene rings.

C-O Stretch: A strong band in the FT-IR spectrum, expected around 1200 cm⁻¹.

C-S Vibrations: These vibrations for the thiophene ring are typically weaker and appear in the fingerprint region below 1000 cm⁻¹. nih.gov

Illustrative FT-IR and Raman Data Table Note: This table is predictive and not based on reported experimental data.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | ~3300 | Weak/Not Observed | Broad, Strong (IR) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium-Weak |

| C=N/C=C Ring Stretch | ~1610, 1580, 1470 | ~1610, 1580, 1470 | Strong |

| C-O Stretch | ~1250 | Weak | Strong (IR) |

| C-H In-plane Bend | ~1150-1000 | ~1150-1000 | Medium |

| C-S Stretch | ~850, 650 | ~850, 650 | Medium-Weak |

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). Computational modeling can predict the vibrational frequencies and intensities for a given molecular structure. By comparing the calculated spectrum with the experimental one, a detailed and confident assignment of even complex vibrational modes in the fingerprint region can be achieved. This correlation helps to confirm the proposed structure and understand the nature of the molecular vibrations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NOS), the exact monoisotopic mass is 177.0248 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 177. The fragmentation of this molecular ion would provide clues about the molecule's structure. Common fragmentation pathways for this compound could include:

Loss of CO, a common fragmentation for hydroxypyridines, leading to a fragment ion at m/z 149.

Cleavage of the C-C bond between the two rings.

Fragmentation of the thiophene ring, such as the loss of a thioformyl (B1219250) radical (CHS) or acetylene (B1199291) (C₂H₂).

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Predicted Mass Spectrometry Fragmentation Data Note: This table is predictive and not based on reported experimental data.

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 177 | [C₉H₇NOS]⁺˙ (Molecular Ion) | N/A |

| 149 | [C₈H₇NS]⁺˙ | CO |

| 134 | [C₇H₄NS]⁺ | HCN, CO |

| 111 | [C₄H₃S-C₂H₂]⁺ | Pyridine Ring Fragments |

| 83 | [C₄H₃S]⁺ (Thienyl cation) | Pyridinol Radical |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy. This capability allows for the determination of a molecule's elemental composition from its exact mass. fiveable.me Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions with very similar masses, such as those differing by the mass of a single hydrogen atom, due to its high resolving power. fiveable.me

For the compound this compound, the molecular formula is C₉H₇NOS. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

Table 1: Theoretical Exact Mass Calculation for C₉H₇NOS

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | 177.024835 |

In a hypothetical HRMS experiment, a sample of this compound would be ionized, commonly using techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion, [M+H]⁺ or [M]⁺˙, would be analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.govnih.gov The instrument would measure the m/z value to several decimal places.

An experimentally determined mass within a narrow tolerance (typically < 5 parts per million, ppm) of the calculated exact mass (177.024835 Da) would confirm the elemental formula of C₉H₇NOS. fiveable.me Furthermore, the high resolution allows for the observation of the characteristic isotopic pattern arising from the natural abundance of isotopes like ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, and ³⁴S. The relative intensities of these isotopic peaks in the mass spectrum would provide additional confidence in the assigned molecular formula. fiveable.me This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. fiveable.me

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. iastate.edulibretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.orgrigaku.com To perform this analysis, a suitable single crystal of the compound, typically larger than 0.1 mm in all dimensions, is required. wikipedia.org

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. wikipedia.org Once obtained, the crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The solved crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which stabilize the crystal lattice. xray.cz

Given the functional groups present in the molecule (a hydroxyl group, a pyridine nitrogen, and a thiophene ring), several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyridine nitrogen is a strong hydrogen bond acceptor. It is highly probable that a prominent intermolecular hydrogen bond of the type O—H···N would be a primary organizing force in the crystal lattice, potentially forming chains or dimeric motifs. acs.org For instance, in the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov

π–π Stacking: The aromatic pyridine and thiophene rings are capable of engaging in π–π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other (often in an offset fashion), are crucial for the stability of many aromatic crystal structures. nih.govnih.gov

Analysis of the supramolecular assembly would provide a detailed understanding of how these various interactions collectively dictate the final crystal architecture. nih.govnih.gov

X-ray diffraction provides a precise snapshot of the molecule's conformation as it exists in the crystalline state. A key conformational feature of this compound is the dihedral angle between the pyridine and thiophene rings. This angle is determined by the rotation around the C-C single bond connecting the two rings. researchgate.net

The conformation of such biaryl systems is a balance between two opposing factors:

Steric Hindrance: Repulsion between atoms on the adjacent rings can favor a twisted, non-planar conformation. plos.orgnih.gov

Conjugation: The desire to maximize π-system overlap between the two aromatic rings favors a planar conformation. researchgate.net

The experimentally determined dihedral angle from XRD would provide a quantitative measure of this conformational preference in the solid state. mdpi.com For example, in studies of other biaryl systems, it has been shown that while resonance favors planarity, steric repulsion and lone pair-lone pair repulsion often lead to non-planar ground states. plos.orgnih.gov The solid-state conformation observed for this compound would be the result of the interplay between these intramolecular forces and the intermolecular packing forces within the crystal. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structure, properties, and reactivity. For 2-Hydroxy-3-(thiophen-3-yl)pyridine, these calculations have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. It is frequently used to determine the optimized geometry, which corresponds to the most stable arrangement of atoms in the molecule, and to describe the distribution of electrons within it.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For substituted pyridine (B92270) and thiophene (B33073) systems, a variety of basis sets and functionals have been evaluated to find the most reliable combination for predicting their properties.

For instance, studies on similar heterocyclic systems have often employed Pople-style basis sets, such as 6-311G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic environment of both the pyridine and thiophene rings. researchgate.net More extensive basis sets, like those augmented with diffuse functions (e.g., 6-311++G(d,p)), are used to better describe anions and weak interactions. researchgate.net

The choice of the functional is equally critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP functional, a popular hybrid functional, has been shown to provide reliable results for the geometries and vibrational frequencies of many organic molecules, including those containing pyridine and thiophene moieties. researchgate.netresearchgate.net Long-range corrected functionals, such as CAM-B3LYP and ωB97XD, have demonstrated improved performance for describing excited-state properties and charge-transfer excitations in pyridine-thiophene oligomers. acs.org The performance of various functionals is often benchmarked against high-level ab initio methods like ADC(2) to ensure the reliability of the DFT results. acs.org

A comparative study on pyridine-thiophene oligomers highlighted that while functionals like CAM-B3LYP, ωB97XD, and M06-2X can reproduce ground-state geometries well, their performance in predicting excited-state properties can vary, with some functionals providing results closer to the benchmark ADC(2) data. acs.org This underscores the importance of careful functional selection based on the specific properties being investigated.

This compound can exist in different spatial arrangements, known as conformations, due to rotation around the single bond connecting the pyridine and thiophene rings. Furthermore, it can exhibit tautomerism, existing as either the hydroxy form or the keto (pyridinone) form. researchgate.netnih.gov

Computational studies are crucial for determining the relative stabilities of these different conformers and tautomers. DFT calculations can predict the potential energy surface of the molecule as a function of the dihedral angle between the two rings, identifying the most stable (lowest energy) conformation.

The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the 2-pyridone forms is a well-studied phenomenon. researchgate.netnih.gov In the gas phase, the hydroxy form is generally favored, while in the condensed phase (liquid or solid), the pyridone form is often more stable. researchgate.net The presence of the thiophene substituent at the 3-position can influence this equilibrium. DFT calculations can quantify the energy difference between the two tautomers, providing insight into which form is likely to predominate under different conditions. For related systems, theoretical studies have been conducted to understand the keto-enol tautomerization, revealing the influence of factors like solvent effects. nih.gov

| Tautomeric Form | Structure | General Stability Trend |

|---|---|---|

| 2-Hydroxypyridine | A pyridine ring with a hydroxyl group at the 2-position. | Generally favored in the gas phase. |

| 2-Pyridone | A pyridin-2-one ring. | Often more stable in the condensed phase (liquid or solid). |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com

For this compound, FMO analysis can reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can be visualized to identify potential sites for electrophilic and nucleophilic attack. In general, a smaller HOMO-LUMO gap suggests that a molecule is more reactive. jocpr.com

Computational studies on similar thiophene-containing compounds have shown that the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the pyridine ring or other electron-withdrawing parts of the molecule. researchgate.netmdpi.com This distribution of frontier orbitals is crucial for predicting the molecule's behavior in various chemical reactions and for understanding its electronic properties. researchgate.net

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; associated with sites of electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; associated with sites of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and parts of the thiophene ring might exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The MEP analysis provides a clear, visual guide to the reactive sites of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the investigation of charge transfer between different parts of the molecule and the stabilizing effects of hyperconjugative interactions.

In this compound, NBO analysis can reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the pi-systems of the pyridine and thiophene rings. It can also elucidate the charge distribution across the molecule, providing a more detailed picture than simple atomic charges. This information is valuable for understanding the molecule's electronic properties and reactivity. nih.gov For instance, NBO analysis can highlight the donor-acceptor interactions that contribute to the stability of the molecule's conformation. researchgate.net

Nonlinear Optical Properties (NLO) Calculations

Nonlinear optical (NLO) materials are crucial for applications in optical technologies, including data storage and telecommunications. Computational chemistry offers a powerful tool for predicting the NLO properties of novel molecules. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as MOPAC are employed to calculate key NLO parameters. dtic.milresearchgate.net

For a molecule like this compound, the combination of an electron-donating hydroxyl group and electron-withdrawing/accepting pyridine and thiophene rings creates an intramolecular charge-transfer system, which is a prerequisite for significant NLO response. Theoretical calculations focus on determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation.

Calculations are typically performed using a finite-field approach, where the response of the molecule's energy and dipole moment to an external electric field is computed. dtic.mil For heterocyclic compounds, studies have shown that the number, position, and type of heteroatoms significantly influence the NLO response. researchgate.net While specific NLO calculations for this compound are not extensively published, theoretical studies on similar heterocyclic systems indicate that such molecules can possess notable hyperpolarizability values, suggesting potential for NLO applications. researchgate.net

Table 1: Theoretical NLO Calculation Parameters for a Representative Heterocyclic Compound Note: This data is illustrative of calculations performed on heterocyclic systems and not specific to this compound.

| Parameter | Description | Typical Calculated Value (a.u.) |

| μ (Debye) | Dipole Moment | 1.5 - 5.0 |

| α (10⁻²⁴ esu) | Linear Polarizability | 30 - 50 |

| β (10⁻³⁰ esu) | First Hyperpolarizability | 10 - 100+ |

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand (small molecule) might interact with a biological target, typically a protein or enzyme.

The structure of this compound possesses key features for molecular recognition. The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The planar thiophene and pyridine rings are capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.

To explore the therapeutic potential of this compound, docking simulations are performed against various validated biological targets. Based on the activities of similar scaffolds, relevant macromolecules include protein kinases, which are often implicated in cancer. acs.orgmdpi.com

For example, studies on 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase showed that the pyridine ring can form crucial π-cation interactions with lysine (B10760008) residues (e.g., Lys106) in the active site. acs.org Similarly, thiophenyl thiazolyl-pyridine hybrids have been docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com These simulations predict the binding affinity (often expressed as a docking score or binding energy) and the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A lower binding energy generally indicates a more favorable and stable interaction.

Table 2: Example Docking Results for Pyridine-Thiophene Derivatives with Kinase Targets Note: This table summarizes findings from related compounds to illustrate the application of docking studies.

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Triazolyl-Pyridine Hybrid | Aurora B Kinase | 4AF3 | -9.2 | Lys106, Leu83 | acs.org |

| Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | 1M17 | -8.5 | Met793, Cys797 | mdpi.com |

| Imidazo[1,2-a]pyrimidine | Bovine Serum Albumin | 4F5S | -9.04 | Trp213, Arg217, Lys198 | nih.gov |

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological effect. mdpi.com For this compound, a pharmacophore model would typically include features such as:

One Hydrogen Bond Donor (from the hydroxyl group)

One Hydrogen Bond Acceptor (from the pyridine nitrogen)

Two Aromatic Rings (the pyridine and thiophene rings)

This model can then be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify other molecules that fit the model and are therefore likely to be active. nih.govnih.gov This approach was successfully used to identify novel inhibitors for targets like human thymidylate synthase by screening databases of pyrido[2,3-d]pyrimidines. nih.gov Such a strategy allows for the efficient identification of novel chemical scaffolds with desired biological activity, filtering vast virtual libraries down to a manageable number of promising candidates for experimental testing. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

MD simulations are used to assess the stability of a predicted protein-ligand binding pose obtained from docking studies. nih.gov A simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would reveal the conformational flexibility of the ligand within the binding pocket. It also validates the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation can confirm whether the binding mode is stable. A stable binding pose with persistent interactions lends higher confidence to the docking results and suggests the compound is a strong candidate for inhibition. nih.gov

Solvation Effects on Molecular Properties

The influence of solvents on the properties of a molecule is a critical aspect of its chemical behavior, affecting everything from reaction rates to spectroscopic signatures. For molecules like this compound, which possess both hydrogen-bond-donating (the hydroxyl group) and accepting (the pyridine nitrogen) sites, solvent interactions are particularly significant.

Computational studies using methods like Density Functional Theory (DFT) can model these interactions. By placing the molecule in a virtual solvent environment (using implicit or explicit solvent models), researchers can predict how properties such as dipole moment, polarizability, and hyperpolarizability change in response to the solvent's polarity. For instance, studies on similar heterocyclic systems have shown that the dipole moment tends to increase in more polar solvents due to the stabilization of charge separation within the molecule. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

The pyridine and thiophene rings are prevalent scaffolds in many biologically active compounds. smolecule.comnih.gov This has spurred interest in understanding how the specific arrangement in this compound and its derivatives influences their biological outcomes. SAR and QSAR studies are crucial in medicinal chemistry for optimizing lead compounds and designing new ones with enhanced potency and selectivity. rasayanjournal.co.in

Correlating Electronic and Steric Parameters with Biological Outcomes

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in This is achieved by correlating physicochemical descriptors, such as electronic and steric parameters, with a measured biological response (e.g., IC50 values).

Electronic Parameters: These describe the electronic aspects of a molecule. Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are critical for understanding reaction mechanisms and receptor-ligand interactions. For instance, in a series of thiophene analogs studied for anti-inflammatory activity, electronic properties like ELUMO and dipole moment were found to play a dominant role in modulating the biological activity. researchgate.net

Steric Parameters: These parameters describe the size and shape of the molecule. rasayanjournal.co.in Molar Refractivity (MR) is a common steric descriptor that relates to the volume of the molecule and its polarizability. The shape of the molecule is critical for its ability to fit into the binding site of a biological target, such as an enzyme or receptor. rasayanjournal.co.in

For a hypothetical series of derivatives of this compound, a QSAR study might look like the table below. The goal would be to derive an equation that predicts biological activity based on these calculated parameters.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | Substituent (R) | Log(1/IC50) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molar Refractivity (cm³/mol) |

| 1 | -H | 4.5 | -6.2 | -1.5 | 2.8 | 45.0 |

| 2 | -Cl | 5.1 | -6.4 | -1.8 | 3.5 | 50.1 |

| 3 | -OCH3 | 4.8 | -6.0 | -1.3 | 3.1 | 50.5 |

| 4 | -NO2 | 5.5 | -6.8 | -2.5 | 5.2 | 51.2 |

| 5 | -CH3 | 4.7 | -6.1 | -1.4 | 2.9 | 49.6 |

This table is for illustrative purposes only. The values are not derived from actual experimental or computational results.

Design of Compound Libraries based on Computational Insights

The insights gained from SAR and QSAR studies are instrumental in the rational design of new compound libraries. nih.gov Once a pharmacophore model is established—highlighting the key structural features required for activity—computational methods can be used to screen virtual libraries of compounds or to design novel molecules that fit the model. researchgate.net

For example, if a QSAR study on this compound analogs revealed that a strong electron-withdrawing group on the pyridine ring and a bulky hydrophobic group on the thiophene ring enhance activity, this information would guide the synthesis of a new, focused library of compounds. Researchers have successfully used this approach to design libraries of diarylpyridines as tubulin polymerization inhibitors and 3-(thiophen-2-ylthio)pyridine derivatives as potential anticancer agents. nih.govnih.gov The design process often involves synthesizing a series of analogs where different substituents are systematically varied at different positions on the scaffold to explore the chemical space and optimize for the desired biological activity. nih.gov

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Thiophene (B33073) Rings

The distinct electronic natures of the pyridine and thiophene rings govern their susceptibility to substitution reactions. The thiophene ring, being π-electron rich, is prone to electrophilic attack, while the pyridine ring, being π-electron deficient, is more susceptible to nucleophilic substitution.

Electrophilic Substitution:

The thiophene ring is the primary site for electrophilic substitution. The directing effect of the pyridyl substituent and the inherent reactivity of the thiophene ring will determine the position of substitution. Generally, electrophilic substitution on a 3-substituted thiophene occurs at the C2 or C5 position, with the C2 position often being more reactive. However, the electron-withdrawing nature of the pyridyl ring can deactivate the thiophene ring towards electrophiles.

In the case of the tautomeric 2-pyridone form, the pyridine ring itself can undergo electrophilic substitution. Due to the electron-donating nature of the amide group in the 2-pyridone tautomer, electrophilic attack is generally directed to the C5 position. google.com For instance, palladium-catalyzed oxidative olefination of N-protected 2-pyridones occurs selectively at the 5-position. google.com

A relevant example is the preparation of 2-hydroxy-3-nitropyridine (B160883), where nitration of 2-hydroxypyridine (B17775) occurs at the 3-position, demonstrating the possibility of electrophilic substitution on the pyridine ring under specific conditions. google.com

Nucleophilic Substitution:

The pyridine ring is the more likely site for nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. studylib.net For 2-Hydroxy-3-(thiophen-3-yl)pyridine, nucleophilic attack would be most favored at the C2 position, potentially displacing the hydroxyl group, or at other positions if a suitable leaving group is present. The presence of a nitro group, for example, can facilitate nucleophilic substitution of other groups on the pyridine ring. nih.gov

The thiophene ring is generally resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. uoanbar.edu.iqnih.gov

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a key site for functionalization, primarily through etherification and esterification reactions. These modifications can alter the compound's physical and biological properties.

Etherification (O-Alkylation):

The hydroxyl group can be converted to an ether through O-alkylation. This reaction typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. A pertinent study describes the alkylation of a related compound, 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in ethanol (B145695) to yield the corresponding O-alkylated product. nih.gov This demonstrates a viable method for the etherification of the 2-pyridone tautomer.

Esterification (O-Acylation):

Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. google.com More efficient methods may utilize coupling agents. For instance, di-2-thienyl carbonate has been used as a promoter for the esterification of carboxylic acids with alcohols in the presence of catalytic amounts of DMAP and Hf(OTf)4, affording esters in good to high yields. researchgate.net

A general procedure for the esterification of pyridine carboxylic acids involves refluxing with an alcohol in the presence of an acid catalyst, with yields reported to be as high as 95%. google.com

Cycloaddition and Rearrangement Reactions Involving the Pyridine/Thiophene Core

The unsaturated nature of the pyridine and thiophene rings allows for their participation in cycloaddition reactions, although the aromaticity of these rings can present a significant energy barrier.

Cycloaddition Reactions: